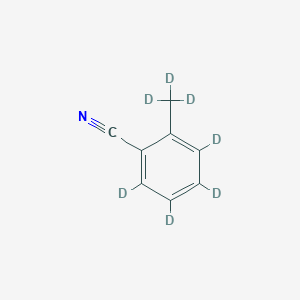

O-Tolunitrile-D7

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N |

|---|---|

Molecular Weight |

124.19 g/mol |

IUPAC Name |

2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzonitrile |

InChI |

InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3/i1D3,2D,3D,4D,5D |

InChI Key |

NWPNXBQSRGKSJB-AAYPNNLASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C#N)C([2H])([2H])[2H])[2H])[2H] |

Canonical SMILES |

CC1=CC=CC=C1C#N |

Origin of Product |

United States |

Significance of Deuterium Labeling in Chemical Science

Deuterium (B1214612) labeling is a technique where hydrogen atoms in a molecule are replaced by deuterium atoms. youtube.com This seemingly subtle change has profound implications for scientific research. clearsynth.com Deuterium, possessing an extra neutron, is heavier than protium (B1232500) (the common isotope of hydrogen). youtube.com While chemically similar to hydrogen, this increased mass leads to altered vibrational frequencies and can slow down certain chemical reactions, a phenomenon known as the kinetic isotope effect. youtube.comresearchgate.net

This isotopic substitution provides a powerful method for tracing the pathways of molecules in chemical reactions and metabolic processes. clearsynth.comclearsynth.com By selectively labeling a molecule with deuterium, researchers can monitor its transformation and interactions using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. youtube.comresearchgate.net In medicinal chemistry, for instance, deuterium labeling can enhance the metabolic stability of drugs, potentially leading to improved therapeutic profiles. researchgate.netclearsynth.com The use of deuterated compounds is also crucial in environmental analysis and for preparing stable isotope labeled internal standards (SILS) for quantitative studies. uni-rostock.de

Overview of O Tolunitrile D7 in Research Contexts

Precursor Selection and Chemical Synthesis Pathways for Deuterated Nitriles

The synthesis of deuterated nitriles, including O-Tolunitrile-D7, commences with the careful selection of appropriate starting materials and synthetic routes. A common precursor for the non-deuterated o-tolunitrile is o-toluidine (B26562), which can be converted to the nitrile via the Sandmeyer reaction. orgsyn.org This reaction involves the diazotization of o-toluidine with a nitrite (B80452) source, followed by treatment with cuprous cyanide. orgsyn.org

For the synthesis of O-Tolunitrile-D7, where all seven hydrogen atoms are replaced by deuterium, the deuteration can be introduced at various stages. One approach involves starting with a fully deuterated toluene (B28343) precursor, toluene-d8. However, the availability and cost of such precursors can be a limiting factor.

A more common strategy involves the deuteration of a non-deuterated or partially deuterated precursor. For instance, o-toluic acid can be a precursor, which is then subjected to deuteration reactions. orgsyn.org The synthesis of deuterated aromatic nitriles can also be achieved from aryl imidates. acs.orgacs.orgnih.gov

Table 1: Precursor Selection and Synthesis Pathways for Deuterated Nitriles

| Precursor | Synthesis Pathway | Key Reagents |

|---|---|---|

| o-Toluidine | Sandmeyer Reaction | NaNO₂, CuCN |

| o-Toluic Acid | Multi-step synthesis involving deuteration | Deuterating agents (e.g., D₂O, D₂ gas) |

Regioselective Deuteration Strategies and Catalytic Approaches

Achieving the desired isotopic labeling pattern, such as in O-Tolunitrile-D7 where both the aromatic ring and the methyl group are deuterated, requires sophisticated regioselective deuteration strategies.

A noteworthy method for the ortho-deuteration of aromatic nitriles utilizes a manganese-pyridone catalyst. acs.orgacs.orgnih.gov This approach employs aryl imidates as the substrate and methanol-d4 (B120146) (CH₃OD) as the deuterium source. The 2-pyridone ligand is crucial as it facilitates the hydrogen isotope exchange via a concerted metalation-deprotonation (CMD) mechanism. acs.org This method demonstrates broad functional group tolerance and provides good yields and high deuterium incorporation. acs.orgacs.orgnih.gov

Another catalytic approach involves the use of palladium on carbon (Pd/C) with aluminum and heavy water (D₂O) to facilitate selective hydrogen-deuterium exchange. nih.gov This system generates deuterium gas in situ, offering a safe and environmentally friendly alternative for deuteration. nih.gov

For the deuteration of the methyl group, different strategies are required. These can involve base-catalyzed exchange reactions in the presence of a suitable deuterium source. The choice of catalyst and reaction conditions is critical to control the regioselectivity and prevent unwanted side reactions.

Continuous-flow hydrogenation and reductive deuteration of nitriles using a Raney nickel catalyst also present a viable method for producing α,α-dideutero amines from nitriles, which could be a step in a multi-step synthesis of more complex deuterated molecules. core.ac.uk

The following table summarizes various catalytic approaches for deuteration.

Table 2: Catalytic Approaches for Regioselective Deuteration

| Catalyst System | Deuterium Source | Substrate Type | Key Features |

|---|---|---|---|

| Mn(CO)₅Br / 2-pyridone | CH₃OD | Aryl Imidates | Ortho-selective deuteration of the aromatic ring. |

| Pd/C - Al | D₂O | Various organic molecules | In situ generation of D₂ gas, environmentally benign. nih.gov |

Isotopic Purity Assessment and Enrichment Techniques

Following the synthesis, it is imperative to assess the isotopic purity of O-Tolunitrile-D7 to ensure it meets the required standards for its intended application. Isotopic purity refers to the percentage of molecules that have the desired isotopic labeling pattern.

The primary techniques for determining isotopic purity are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. spectroinlets.com Mass spectrometry can distinguish between molecules with different numbers of deuterium atoms based on their mass-to-charge ratio. High-resolution mass spectrometry provides precise mass measurements, allowing for the confirmation of the molecular formula and the extent of deuteration.

¹H NMR spectroscopy is also a powerful tool for assessing isotopic purity. In a fully deuterated compound like O-Tolunitrile-D7, the absence of signals in the ¹H NMR spectrum, except for any residual protio-solvent peaks, indicates a high level of deuteration. Conversely, the presence of small signals corresponding to the non-deuterated compound allows for the quantification of isotopic purity.

If the initial isotopic purity is not satisfactory, enrichment techniques may be employed. These often involve repeating the deuteration step or utilizing chromatographic methods to separate the fully deuterated compound from its partially deuterated or non-deuterated counterparts. For instance, the Girdler sulfide (B99878) process is a historical method used for enriching heavy water, which can then be used as a deuterium source for other syntheses. nanalysis.com Modern enrichment for many deuterated compounds often relies on repeated reaction cycles to drive the isotopic exchange to completion. nanalysis.com

Table 3: Techniques for Isotopic Purity Assessment

| Technique | Principle | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | Determination of isotopic distribution and confirmation of molecular weight. spectroinlets.com |

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Enriched Compounds

High-resolution NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. In the case of deuterium-enriched compounds like O-Tolunitrile-D7, specific NMR methods are employed to leverage the properties of the deuterium (B1214612) nucleus.

Deuterium NMR (²H NMR) Chemical Shift Analysis and Quantitative Applications

Deuterium (²H) NMR spectroscopy is a powerful method for directly observing the deuterated sites within a molecule. wikipedia.org While it has a similar chemical shift range to proton (¹H) NMR, the resolution is often lower due to the smaller magnetic moment of the deuteron. wikipedia.org However, for highly deuterated compounds, ²H NMR is invaluable for confirming the positions and extent of deuterium incorporation. sigmaaldrich.com

In O-Tolunitrile-D7, the ²H NMR spectrum would be expected to show distinct signals corresponding to the deuterium atoms on the aromatic ring and the methyl group. The chemical shifts of these signals provide information about the electronic environment of the deuterons. For instance, the aromatic deuterons would resonate in a different region compared to the aliphatic deuterons of the methyl group, reflecting the difference in their chemical shielding.

Quantitative ²H NMR can be utilized to determine the isotopic enrichment at each specific site. sigmaaldrich.com By integrating the signals in the ²H NMR spectrum and comparing them to a known standard, the percentage of deuterium at each position can be accurately calculated. This is particularly important for quality control and for studies where precise knowledge of the deuterium distribution is critical.

Table 1: Predicted ²H NMR Chemical Shifts for O-Tolunitrile-D7

| Position | Predicted Chemical Shift (ppm) |

| Aromatic-D | 7.2 - 7.6 |

| Methyl-D₃ | 2.3 - 2.5 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Multidimensional NMR Techniques for Isotopic Site Assignment

Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the signals in NMR spectra, especially for complex molecules. bitesizebio.com While traditionally used for ¹H-¹³C or ¹H-¹⁵N correlation, these techniques can be adapted for deuterium-labeled compounds.

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to significant and predictable changes in the vibrational spectra due to the mass difference, a phenomenon known as the kinetic isotope effect.

Analysis of Vibrational Modes and Force Constants in Deuterated Systems

The vibrational frequencies of a molecule are dependent on the masses of the constituent atoms and the force constants of the bonds between them. In O-Tolunitrile-D7, the replacement of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) results in a lowering of the vibrational frequencies for modes involving the motion of these atoms. researchgate.net

Specifically, the C-D stretching vibrations will appear at significantly lower wavenumbers compared to the C-H stretching vibrations in the non-deuterated analogue. ustc.edu.cn For example, aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ region, while C-D stretches are expected around 2200-2300 cm⁻¹. ustc.edu.cnmdpi.com Similarly, the stretching and bending vibrations of the CD₃ group will be shifted to lower frequencies compared to the CH₃ group.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra of both the deuterated and non-deuterated compounds. nih.gov By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be achieved. This analysis also allows for the refinement of molecular force fields, providing deeper insights into the bonding and structure of the molecule.

Isotopic Band Shifts and Intensity Variations

The isotopic substitution in O-Tolunitrile-D7 leads to observable shifts in the positions of vibrational bands in both IR and Raman spectra. researchgate.net The magnitude of these shifts is related to the extent to which the deuterium atoms participate in a particular vibrational mode.

Table 2: Comparison of Predicted Vibrational Frequencies (cm⁻¹) for O-Tolunitrile (B42240) and O-Tolunitrile-D7

| Vibrational Mode | O-Tolunitrile (C-H) | O-Tolunitrile-D7 (C-D) |

| Aromatic C-H/C-D Stretch | ~3050 | ~2280 |

| Methyl C-H/C-D Stretch | ~2950 | ~2100 |

| C≡N Stretch | ~2230 | ~2230 |

Note: These are approximate frequencies and can be influenced by the specific environment and measurement technique.

The intensity of certain vibrational bands can also be affected by deuteration. mdpi.com While C-H and C-D stretching bands are typically strong in the IR spectrum, their relative intensities might differ. In Raman spectroscopy, the changes in polarizability associated with the vibrational modes will dictate the band intensities. For instance, the symmetric stretching of the CD₃ group might show a different Raman intensity compared to the symmetric CH₃ stretch. These intensity variations, along with the band shifts, provide a detailed fingerprint for the characterization of O-Tolunitrile-D7. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Analysis

High-resolution mass spectrometry is a critical tool for determining the precise mass of a molecule and, consequently, its elemental composition. enovatia.com For isotopically labeled compounds like O-Tolunitrile-D7, HRMS is essential for confirming the level of deuterium incorporation and for studying the fragmentation pathways.

The high resolving power of HRMS allows for the differentiation between ions with very similar mass-to-charge ratios (m/z). enovatia.com This is crucial for accurately determining the monoisotopic mass of O-Tolunitrile-D7 and confirming its elemental formula (C₈D₇N). lgcstandards.com The measured mass can be compared to the theoretical exact mass to confirm the identity and purity of the compound with a high degree of confidence.

Furthermore, by subjecting the molecular ion of O-Tolunitrile-D7 to fragmentation (e.g., through collision-induced dissociation), a characteristic fragmentation pattern is produced. aip.org The masses of the resulting fragment ions provide valuable information about the structure of the molecule and the location of the deuterium labels. For example, the loss of a CD₃ radical or a DCN molecule would result in fragment ions with specific m/z values that are different from those observed for the non-deuterated o-tolunitrile. acs.org This detailed fragmentation analysis serves as a powerful method for structural confirmation and for understanding the gas-phase ion chemistry of the molecule.

Isotopic Pattern Analysis for Confirmation of Deuteration

Mass spectrometry is a primary technique for confirming the successful deuteration of a molecule. The introduction of seven deuterium atoms in O-Tolunitrile-D7 results in a distinct isotopic pattern in its mass spectrum. The molecular weight of unlabeled o-tolunitrile (C₈H₇N) is approximately 117.15 g/mol . nist.govnih.gov The replacement of seven hydrogen atoms (¹H, atomic mass ≈ 1.0078 u) with seven deuterium atoms (²H, atomic mass ≈ 2.0141 u) leads to a significant increase in the molecular weight of O-Tolunitrile-D7.

The presence of isotopes of elements like carbon (¹³C) naturally gives rise to an isotopic pattern in the mass spectrum of organic molecules. readthedocs.ioorgchemboulder.com For a deuterated compound, this pattern becomes more complex and serves as a definitive signature of isotopic enrichment. The molecular ion peak (M+) of O-Tolunitrile-D7 will be observed at a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart. Furthermore, the relative abundances of the M+1, M+2, etc., peaks will differ due to the combined isotopic contributions of ¹³C and any residual ¹H. readthedocs.io The analysis of this unique isotopic cluster allows for the verification and quantification of the deuterium incorporation.

For instance, the presence of elements with distinct isotopic signatures, such as chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) or bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), produces characteristic M+2 peaks, which simplifies the identification of these elements in a molecule. chemguide.co.uk While deuterium does not have as large a natural abundance difference as chlorine or bromine, the intentional introduction of multiple deuterium atoms creates a pronounced and predictable shift in the isotopic pattern, confirming the deuteration.

Table 1: Theoretical Mass Spectrometry Data for O-Tolunitrile and O-Tolunitrile-D7 This table is generated based on theoretical calculations and established principles of mass spectrometry.

| Compound | Molecular Formula | Monoisotopic Mass (u) | Key Isotopic Peaks (m/z) | Expected Observation |

|---|---|---|---|---|

| o-Tolunitrile | C₈H₇N | 117.058 | 117 (M+), 118 (M+1) | The M+ peak is the most abundant, with a smaller M+1 peak due to the natural abundance of ¹³C. |

| O-Tolunitrile-D7 | C₈D₇N | 124.102 | 124 (M+), 125 (M+1) | A significant shift of the molecular ion peak to m/z 124 confirms the presence of seven deuterium atoms. The isotopic cluster will be distinct from the unlabeled compound. lgcstandards.com |

Fragmentation Pathways of Deuterated Aromatic Nitriles

Electron ionization mass spectrometry (EI-MS) provides valuable information about a molecule's structure through the analysis of its fragmentation patterns. 182.160.97 Aromatic nitriles are known to exhibit characteristic fragmentation, including the loss of a hydrogen atom (M-1) and the loss of hydrogen cyanide (HCN, M-27). miamioh.edu The molecular ion peak in aromatic nitriles is typically strong due to the stability of the aromatic ring. libretexts.org

In deuterated aromatic nitriles like O-Tolunitrile-D7, these fragmentation pathways are altered, providing mechanistic insights. The loss of a deuterium atom (M-1, but corresponding to the loss of a deuteron) or a deuterated methyl radical (CD₃) would result in fragment ions with specific m/z values that are different from those of the unlabeled compound. For example, the loss of DCN (M-28) instead of HCN (M-27) would be a key indicator of the deuteration of the aromatic ring and/or the nitrile group's immediate vicinity. researchgate.net

Studying the fragmentation of specifically labeled compounds, such as those with deuterated methyl groups, can help distinguish between different fragmentation mechanisms. acs.org For example, observing the loss of a CD₃ radical versus a CH₃ radical can confirm the location of the deuterium atoms. The fragmentation of the molecular ion of O-Tolunitrile-D7 would be expected to show losses corresponding to deuterated fragments, which can be used to map the fragmentation pathways. researchgate.netunlp.edu.ar

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of O-Tolunitrile-D7 This table is generated based on established fragmentation patterns of aromatic nitriles and the principles of mass spectrometry.

| Parent Compound | Fragmentation Pathway | Lost Fragment | Fragment Ion | Expected m/z |

|---|---|---|---|---|

| O-Tolunitrile-D7 | Loss of Deuterium Radical | D• | C₈D₆N⁺ | 122 |

| O-Tolunitrile-D7 | Loss of Deuterated Methyl Radical | •CD₃ | C₇D₄N⁺ | 106 |

| O-Tolunitrile-D7 | Loss of Deuterium Cyanide | DCN | C₇D₆⁺ | 96 |

Other Advanced Spectroscopic Probes in Deuterated Systems

Beyond mass spectrometry, other advanced spectroscopic techniques are invaluable for characterizing deuterated compounds like O-Tolunitrile-D7.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium has a different nuclear spin and magnetic moment than protium (B1232500). While ¹H NMR is a cornerstone of organic structure elucidation, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterated positions in a molecule. metastatinsight.comuni-rostock.de Furthermore, in ¹H NMR spectra, the absence of signals at specific chemical shifts where protons would normally appear confirms the success of deuteration. For O-Tolunitrile-D7, the aromatic and methyl proton signals would be absent in the ¹H NMR spectrum. chemicalbook.com In ¹³C NMR, the carbon atoms attached to deuterium will show a characteristic multiplet splitting pattern due to C-D coupling and a slight upfield shift compared to their protonated counterparts.

Infrared (IR) and Raman Spectroscopy: The substitution of hydrogen with deuterium significantly affects the vibrational frequencies of molecular bonds. researchgate.net The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic shift is predictable and can be used to confirm deuteration and study molecular vibrations in detail. chemicalbook.com For O-Tolunitrile-D7, new bands corresponding to C-D stretches in the aromatic ring and the methyl group would appear at lower wavenumbers compared to the C-H stretches in unlabeled o-tolunitrile. acs.org Advanced techniques like Optical Photothermal IR (O-PTIR) spectroscopy can provide high-resolution IR spectra from sub-micron sample areas, offering detailed spatial and chemical information. photothermal.com

Rotational Spectroscopy: Isotopic substitution, including deuteration, can induce a small dipole moment in otherwise nonpolar molecules, allowing them to be studied by rotational spectroscopy. nih.gov This technique provides highly precise information about molecular geometry and structure.

The use of these advanced spectroscopic methods, often in combination, allows for a comprehensive characterization of deuterated compounds like O-Tolunitrile-D7, confirming their isotopic purity and providing fundamental insights into their structural and dynamic properties.

Investigation of Reaction Mechanisms Utilizing O Tolunitrile D7 As a Probe

Kinetic Isotope Effect (KIE) Studies in Organic Reactions

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. portico.orgwikipedia.org Formally, it is the ratio of the rate constant of the reaction with the light isotope (k_L) to the rate constant with the heavy isotope (k_H). For deuterium (B1214612) labeling, this is expressed as k_H/k_D. wikipedia.org KIE studies are a sensitive probe for determining whether a C-H bond is broken in the rate-determining step of a reaction and for understanding the geometry of the transition state. portico.org

Primary Kinetic Isotope Effects are observed when the bond to the isotopically labeled atom is being formed or broken in the rate-determining step of the reaction. portico.org For C-H/C-D bonds, the zero-point energy of a C-D bond is lower than that of a C-H bond due to the heavier mass of deuterium. portico.orgwikipedia.org This means more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound. A "normal" primary KIE (k_H/k_D > 1) is typically observed, with values often ranging from 2 to 7 for C-H bond cleavage near room temperature. portico.org

In a hypothetical reaction involving O-Tolunitrile-D7 where a C-D bond on the methyl group is cleaved in the rate-limiting step, a significant primary KIE would be expected. For instance, studies on the metabolism of para-substituted toluenes by cytochrome P450 enzymes have utilized deuterated methyl groups to probe the mechanism. In the case of p-tolunitrile, where the methyl group was trideuterated, an intramolecular KIE was measured to understand the nature of the hydrogen abstraction step. acs.org

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.org These effects are generally much smaller than primary KIEs (k_H/k_D is close to 1) and can be either "normal" (k_H/k_D > 1) or "inverse" (k_H/k_D < 1). wikipedia.org SKIEs arise from changes in the vibrational environment of the transition state relative to the ground state, often related to changes in hybridization. For example, if the hybridization of a carbon atom changes from sp3 to sp2 during the rate-determining step, an α-secondary KIE is typically normal (around 1.1-1.2), as the C-H bending vibrations are stiffened in the transition state. Conversely, a change from sp2 to sp3 results in an inverse SKIE (k_H/k_D < 1).

For O-Tolunitrile-D7, a reaction that alters the hybridization of the aromatic carbons or the methyl carbon without breaking a C-D bond could exhibit a secondary isotope effect.

| Isotope Effect Type | Description | Typical k_H/k_D Value | Example Application with a Deuterated Tolunitrile Analogue |

|---|---|---|---|

| Primary | Bond to isotope is broken/formed in the rate-determining step. | > 2 | Oxidation of the methyl group in p-tolunitrile-d3 by cytochrome P450, where C-D bond cleavage is rate-limiting. acs.org |

| Secondary (α) | Isotopic substitution on the carbon undergoing rehybridization. | 0.8 - 1.25 | Nucleophilic substitution at the benzylic carbon, changing its hybridization. |

| Secondary (β) | Isotopic substitution on a carbon adjacent to the reacting center. | ~1 (often slightly >1 due to hyperconjugation) | Solvolysis reactions where a carbocation is formed at the benzylic position, stabilized by the methyl group. |

The magnitude of the primary KIE provides valuable information about the structure of the transition state (TS). wikipedia.org According to the Hammond postulate and related theories, a maximum KIE is observed for a symmetric transition state where the hydrogen is half-transferred between the donor and acceptor. In such a scenario, the vibrational mode corresponding to the bond stretch in the ground state effectively becomes a translational motion along the reaction coordinate in the TS, leading to a maximal loss of zero-point energy difference. wikipedia.org

An asymmetric transition state (either "early" and reactant-like, or "late" and product-like) will show a smaller KIE. Therefore, by measuring the KIE for a reaction using a probe like O-Tolunitrile-D7, chemists can infer the degree of bond cleavage in the transition state. For example, a KIE of ~7 suggests a linear, symmetric transfer of hydrogen, while smaller values might indicate a less symmetric or bent transition state. portico.org Coordinated analyses involving kinetic isotope effects and computational modeling can provide a detailed picture of the transition state structure. acs.org

Primary and Secondary Isotope Effects in Reaction Pathways

Deuterium Labeling for Tracing Reaction Intermediates and Pathways

Beyond its influence on reaction rates, deuterium serves as an excellent label for tracing the fate of atoms and molecular fragments throughout a reaction sequence or metabolic pathway. simsonpharma.commagritek.com Since O-Tolunitrile-D7 is heavily labeled, with deuterium on both the aromatic ring and the methyl group, it is a versatile tracer.

The primary methods for tracking deuterium labels are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: A deuterated fragment will have a higher mass-to-charge (m/z) ratio than its protium (B1232500) counterpart. By analyzing the mass spectra of reaction intermediates and products, one can determine which parts of the original molecule have been retained.

NMR Spectroscopy: While proton NMR is "silent" for deuterium, ²H NMR spectroscopy can directly detect the presence and chemical environment of deuterium atoms. magritek.com This allows for precise determination of where the labels reside in a product molecule, which is crucial for distinguishing between different potential reaction pathways. simsonpharma.commagritek.com

For example, if O-Tolunitrile-D7 were subjected to a reaction that results in the formation of o-toluic acid, analyzing the product with MS would show an increased mass corresponding to the retained deuterium atoms. ²H NMR could then confirm whether the deuterium atoms on the ring and the methyl group (now a CD₂ group) are still present, providing unambiguous evidence of the molecular transformation. This technique is invaluable for studying complex rearrangements, metabolic pathways of drugs, and polymerization mechanisms. simsonpharma.comunam.mx

Deuterium Exchange Studies in Catalytic and Solution-Phase Processes

Hydrogen-deuterium exchange (H/D exchange) reactions are fundamental processes in chemistry, often catalyzed by acids, bases, or transition metals. researchgate.netrsc.org In these reactions, a hydrogen atom on an organic substrate is swapped for a deuterium atom from a deuterated source, such as D₂O. O-Tolunitrile-D7 can be used in the reverse sense: to study the rate and mechanism of deuterium-hydrogen exchange by monitoring the loss of deuterium from the molecule to a protic solvent or gas.

Such studies can reveal information about:

Applications in Advanced Analytical Method Development and Quantification

O-Tolunitrile-D7 as an Internal Standard in Quantitative Spectrometry

In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and quality control materials. scioninstruments.com The purpose of the IS is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. scioninstruments.com An ideal internal standard has physicochemical properties very similar to the analyte of interest. Stable isotope-labeled compounds, such as O-Tolunitrile-D7, are considered the gold standard for use as internal standards, particularly in mass spectrometry-based methods. chromatographyonline.com They behave nearly identically to their corresponding analytes during extraction, derivatization, and chromatographic separation, but are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer. chromatographyonline.com This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal is used for calculation, effectively nullifying many potential sources of error. scioninstruments.com

O-Tolunitrile-D7 is the deuterated form of o-Tolunitrile (B42240), with seven deuterium (B1214612) atoms replacing seven hydrogen atoms on the aromatic ring and the methyl group. lgcstandards.com This mass difference is easily resolved by a mass spectrometer.

| Compound | Chemical Formula | Molecular Weight (g/mol) | Typical Use |

|---|---|---|---|

| o-Tolunitrile | C₈H₇N | 117.15 | Analyte |

| O-Tolunitrile-D7 | C₈D₇N | 124.19 (approx.) | Internal Standard |

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds like o-Tolunitrile. nih.gov When O-Tolunitrile-D7 is used as an internal standard in a GC-MS method, it is added to the sample prior to extraction and analysis. During gas chromatography, due to its nearly identical chemical properties (polarity, volatility), O-Tolunitrile-D7 co-elutes with the native o-Tolunitrile, meaning they exit the GC column at virtually the same retention time. scioninstruments.com

Upon entering the mass spectrometer, the co-eluting compounds are ionized, typically by electron ionization (EI). Because of their mass difference, they produce molecular ions and fragment ions with different mass-to-charge (m/z) ratios. The mass spectrometer can be set to monitor specific, characteristic ions for both the analyte (o-Tolunitrile) and the internal standard (O-Tolunitrile-D7), a process known as selected ion monitoring (SIM). This provides high selectivity and sensitivity. chromatographyonline.com By comparing the peak area of the analyte's characteristic ion to that of the internal standard's ion, precise quantification can be achieved, correcting for any variability in injection volume or ionization efficiency. nih.govmdpi.com

| Compound | Molecular Ion (m/z) | Common Fragment Ion(s) (m/z) | Monitored Ions in SIM Mode |

|---|---|---|---|

| o-Tolunitrile | 117 | 116, 90 | 117 (Quantitative), 90 (Qualifier) |

| O-Tolunitrile-D7 | 124 | 122, 96 | 124 (Quantitative), 96 (Qualifier) |

Note: The exact fragment ions and their abundances depend on the specific MS instrument and ionization conditions.

While GC-MS is more common for volatile compounds like o-Tolunitrile, liquid chromatography-mass spectrometry (LC-MS) can also be employed. researchgate.netglobalresearchonline.net In LC-MS, O-Tolunitrile-D7 serves the same fundamental purpose as in GC-MS: to correct for variations in sample preparation, injection, and, crucially, matrix effects. chromatographyonline.com Matrix effects, such as ion suppression or enhancement in the electrospray ionization (ESI) source, are a significant challenge in LC-MS. chromatographyonline.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.

Because a stable isotope-labeled internal standard like O-Tolunitrile-D7 has the same retention time and ionization efficiency as the analyte, it experiences the same degree of ion suppression or enhancement. chromatographyonline.com Therefore, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification even in complex sample matrices. It has been noted that under certain positive ion ESI-MS conditions, some nitriles can undergo reduction to their corresponding amines within the ion source; using a deuterated standard like O-Tolunitrile-D7 would be essential to track and correct for such in-source transformations if they were to occur. nih.gov

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. gsconlinepress.comjeol.com O-Tolunitrile-D7 plays a critical role in the validation of quantitative methods for its unlabeled analogue. Key validation parameters where it is instrumental include:

Calibration and Linearity: Quantitative methods rely on a calibration curve. When using an internal standard, the curve is constructed by plotting the ratio of the analyte's response to the IS's response against the analyte's concentration across a specified range. aoac.org This approach generally yields superior linearity compared to external standard calibration, as it corrects for instrument variability between runs. jeol.com

Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability and reproducibility) are the cornerstones of a validated method. nml.gov.np By compensating for random and systematic errors during sample processing and analysis, the use of O-Tolunitrile-D7 significantly improves both the accuracy and precision of the measurements. scioninstruments.com Validation experiments assess these parameters by analyzing spiked samples or certified reference materials at various concentrations.

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, mobile phase composition). gsconlinepress.com The internal standard helps ensure the method is robust by minimizing the impact of such variations on the final quantitative result.

| Validation Parameter | Role of O-Tolunitrile-D7 | Typical Acceptance Criteria (Example) |

|---|---|---|

| Linearity | Used to construct the response ratio calibration curve. | Correlation coefficient (r²) > 0.995 aoac.org |

| Precision (Repeatability) | Minimizes variability in replicate measurements. | Relative Standard Deviation (RSD) ≤ 15% |

| Accuracy | Corrects for analyte loss, ensuring the measured value is close to the true value. | Mean recovery of 85-115% of the spiked amount |

Note: Acceptance criteria can vary depending on the regulatory guidelines (e.g., ICH, FDA) and the application. gsconlinepress.com

Application in Liquid Chromatography-Mass Spectrometry (LC-MS)

Tracer Applications in Chemical Process Monitoring and Optimization

Isotopically labeled compounds are sometimes used as tracers to study the fate of chemicals in environmental or industrial processes. google.comsigmaaldrich.com A tracer is a substance added to a system to monitor fluid flow, reaction pathways, or distribution. sigmaaldrich.comacs.org While deuterated compounds can serve as excellent tracers due to their non-radioactive nature and specific detection by mass spectrometry, there is no specific information in the scientific literature indicating the use of O-Tolunitrile-D7 for tracer applications in chemical process monitoring. Its primary documented role is as an analytical internal standard.

Development of Specialized Detection Techniques for Deuterated Compounds

The definitive technique for the detection and quantification of deuterated compounds like O-Tolunitrile-D7 is mass spectrometry (MS). google.com The ability of MS to separate ions based on their mass-to-charge ratio is the fundamental principle that allows a deuterated standard to be distinguished from its non-deuterated counterpart. Therefore, the development of GC-MS and LC-MS has been intrinsically linked to the utility of these standards.

While MS is the standard method, other advanced spectroscopic techniques can leverage isotopic labeling for specialized research. For instance, techniques like Infrared (IR) spectroscopy can detect shifts in vibrational frequencies caused by the heavier deuterium isotope. Advanced methods such as two-dimensional infrared (2D IR) spectroscopy use isotope labeling to probe molecular dynamics and interactions in complex systems. However, these are highly specialized research tools and are not used for routine quantitative detection of O-Tolunitrile-D7 in the way that mass spectrometry is. For analytical quantification, MS remains the most direct, sensitive, and widely used detection technique.

Computational Chemistry and Theoretical Modeling of O Tolunitrile D7 Systems

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and predicting the reactivity of molecules. idosr.org By solving the Schrödinger equation for a given molecular system, QM calculations can determine various properties such as energy, dipole moment, and polarizability. idosr.org For O-Tolunitrile-D7, these calculations elucidate how the substitution of hydrogen with deuterium (B1214612) in the methyl group affects the molecule's electronic distribution and, consequently, its chemical behavior.

Density Functional Theory (DFT) is a widely used QM method for investigating the electronic structure of many-body systems. idosr.org DFT calculations can be employed to model the ground state and transition states of reactions involving O-Tolunitrile-D7, providing valuable information about reaction mechanisms and energy barriers. For instance, in studies of similar aromatic compounds, DFT has been used to explore reaction pathways and predict the outcomes of chemical transformations. chemrxiv.org The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals often providing a good balance between computational cost and accuracy for organic molecules. mdpi.com

Key areas of investigation using QM calculations for O-Tolunitrile-D7 include:

Bonding and Molecular Orbitals: Analyzing the nature of the chemical bonds and the distribution of molecular orbitals to understand the molecule's stability and potential reaction sites.

Electron Density Distribution: Mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack.

Reaction Energetics: Calculating the energies of reactants, products, and transition states to determine the thermodynamic and kinetic feasibility of various reaction pathways. cam.ac.uk

| Property | Computational Method | Significance for O-Tolunitrile-D7 |

| Ground State Energy | DFT, Hartree-Fock | Determines the stability of the molecule. |

| Molecular Orbital Energies (HOMO/LUMO) | DFT | Indicates the molecule's ability to donate or accept electrons, influencing its reactivity. |

| Electron Density | DFT | Reveals the distribution of charge and potential sites for chemical reactions. |

| Transition State Geometries and Energies | DFT, Post-Hartree-Fock methods | Helps in elucidating reaction mechanisms and calculating activation energies. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. idosr.org By solving Newton's equations of motion, MD simulations provide insights into the dynamical behavior of molecular systems, including intermolecular interactions. idosr.org For O-Tolunitrile-D7, MD simulations can be used to understand how it interacts with other molecules, such as solvents or reactants, which is crucial for predicting its behavior in solution and in complex chemical environments.

In MD simulations, the forces between atoms are typically described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. The choice of force field is critical for the accuracy of the simulation. For systems involving deuterated compounds, the force field must be able to account for the subtle differences in mass and vibrational frequencies between hydrogen and deuterium.

Applications of MD simulations for O-Tolunitrile-D7 include:

Solvation Studies: Simulating O-Tolunitrile-D7 in various solvents to understand solvation structures and dynamics.

Aggregation and Self-Assembly: Investigating the tendency of O-Tolunitrile-D7 molecules to aggregate and form clusters. rsc.org

Interaction with Other Molecules: Modeling the interactions between O-Tolunitrile-D7 and other chemical species to understand reaction mechanisms and binding affinities. dovepress.com

| Simulation Type | Information Gained | Relevance to O-Tolunitrile-D7 |

| NVT (Canonical) Ensemble | System properties at constant number of particles, volume, and temperature. | Useful for studying equilibrium properties and intermolecular forces in a defined environment. |

| NPT (Isothermal-Isobaric) Ensemble | System properties at constant number of particles, pressure, and temperature. | Allows for the study of density and phase behavior. |

| Free Energy Calculations | Binding affinities and reaction profiles. | Important for understanding the thermodynamics of interactions with other molecules. |

Prediction of Spectroscopic Parameters and Isotopic Shifts

Computational methods are invaluable for predicting spectroscopic parameters and understanding the effects of isotopic substitution. For O-Tolunitrile-D7, theoretical calculations can predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

The substitution of hydrogen with deuterium in the methyl group of O-Tolunitrile (B42240) leads to significant shifts in the vibrational frequencies. These isotopic shifts can be accurately predicted using quantum mechanical calculations. Similarly, the changes in the NMR chemical shifts due to the presence of deuterium can also be calculated, although these effects are generally smaller than the vibrational shifts.

Computational approaches for predicting spectroscopic parameters:

Vibrational Spectroscopy: DFT calculations are commonly used to compute the harmonic vibrational frequencies and intensities. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors.

NMR Spectroscopy: The gauge-including atomic orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. researchgate.net

| Spectroscopic Parameter | Computational Method | Effect of Deuteration |

| Vibrational Frequencies (IR/Raman) | DFT (Harmonic and Anharmonic) | Significant red-shift of C-D stretching and bending modes compared to C-H modes. |

| NMR Chemical Shifts (¹H, ¹³C) | DFT/GIAO | Small isotopic shifts in the chemical shifts of nearby nuclei. |

| Rotational Constants | DFT | Changes due to the increased mass of the methyl group. |

Computational Studies of Reaction Pathways Involving Deuterated Substrates

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. numberanalytics.com For reactions involving deuterated substrates like O-Tolunitrile-D7, computational studies can provide detailed insights into the kinetic isotope effect (KIE), which is the change in the reaction rate upon isotopic substitution. The KIE is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state.

By calculating the potential energy surfaces for reactions involving both O-tolunitrile and O-Tolunitrile-D7, chemists can predict the primary and secondary KIEs. These theoretical predictions can then be compared with experimental measurements to validate the proposed reaction mechanism. Computational studies can also be used to explore alternative reaction pathways and to identify key intermediates and transition states. numberanalytics.com

Key aspects of computational studies of reaction pathways:

Transition State Searching: Locating the transition state structure is essential for calculating the activation energy and predicting the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to confirm that a located transition state connects the correct reactants and products. semanticscholar.org

KIE Calculations: The KIE can be calculated from the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species.

| Computational Task | Methodology | Insight Gained for O-Tolunitrile-D7 |

| Transition State Optimization | DFT, ab initio methods | Determination of the geometry and energy of the highest point on the reaction path. |

| Vibrational Frequency Analysis | DFT | Calculation of zero-point energies and vibrational partition functions for KIE prediction. |

| Reaction Dynamics Simulations | Ab initio molecular dynamics | Provides a time-dependent picture of the reaction, including the motion of the atoms as the reaction proceeds. mdpi.com |

Derivatization Chemistry and Synthetic Utility of O Tolunitrile D7

Functional Group Transformations of the Nitrile Moiety

The nitrile group of O-Tolunitrile-D7 is a versatile functional handle that can be converted into several other important chemical entities, including carboxylic acids, amides, and amines. These transformations provide access to a variety of deuterated molecules with broad applications.

Hydrolysis to O-Toluic-D7 Acid:

The hydrolysis of the nitrile group in O-Tolunitrile-D7 is a common method for the synthesis of O-Toluic-D7 acid. lgcstandards.comusbio.net This reaction can be achieved under acidic or basic conditions. nih.govchemicalbook.com For instance, heating O-Tolunitrile-D7 with aqueous sulfuric acid effectively converts the nitrile to a carboxylic acid. orgsyn.org The resulting O-Toluic-D7 acid is a useful intermediate for the synthesis of other deuterated compounds, such as esters and acid chlorides. usbio.net

Partial Hydrolysis to O-Toluamide-D7:

Under controlled conditions, the hydrolysis of O-Tolunitrile-D7 can be stopped at the amide stage to yield O-Toluamide-D7. chegg.com This selective transformation is often achieved using alkaline hydrogen peroxide. orgsyn.org The reaction proceeds by the nucleophilic attack of the hydroperoxide anion on the nitrile carbon, followed by rearrangement to the amide. This method provides a high-yield route to deuterated amides, which are valuable in various chemical and biological studies. semanticscholar.org

Reduction to O-Tolyl-methanamine-D7:

The nitrile group can be reduced to a primary amine, yielding O-Tolyl-methanamine-D7. A common reagent for this transformation is lithium aluminum hydride (LiAlH4). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by protonation to give the amine. libretexts.org This reduction provides access to deuterated benzylamine (B48309) derivatives, which are important in medicinal chemistry and as ligands in coordination chemistry. nsf.gov Another method involves catalytic dihydroboration, which has been shown to be effective for the reduction of nitriles, including o-tolunitrile (B42240), to their corresponding amines. researchgate.netnih.gov

Below is a table summarizing the key functional group transformations of O-Tolunitrile-D7:

| Starting Material | Reagents and Conditions | Product |

| O-Tolunitrile-D7 | H2SO4 (aq), Heat | O-Toluic-D7 Acid |

| O-Tolunitrile-D7 | H2O2, NaOH (aq) | O-Toluamide-D7 |

| O-Tolunitrile-D7 | 1. LiAlH4; 2. H2O | O-Tolyl-methanamine-D7 |

| O-Tolunitrile-D7 | HBPin, CoI2, KOtBu | (o-Tolyl-d7)methanamine |

Ring Substitutions and Modifications of the Deuterated Aromatic Core

The deuterated aromatic ring of O-Tolunitrile-D7 is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the benzene (B151609) ring. ic.ac.uk The methyl group and the nitrile group direct incoming electrophiles primarily to the ortho and para positions relative to the methyl group. masterorganicchemistry.com However, the directing effects of the nitrile group, an electron-withdrawing group, can also influence the regioselectivity of these substitutions.

The reactivity of the deuterated benzene ring is slightly different from its non-deuterated counterpart due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates in steps where this bond is broken. ic.ac.uk However, in many electrophilic aromatic substitution reactions, the rate-determining step is the initial attack of the electrophile on the aromatic ring, and the C-H (or C-D) bond is broken in a subsequent fast step. masterorganicchemistry.com Therefore, a significant kinetic isotope effect is not always observed. masterorganicchemistry.com Studies on the deuteration of toluene (B28343) have shown that toluene is significantly more reactive than benzene towards electrophilic substitution. acs.org

Common electrophilic substitution reactions that can be performed on the deuterated aromatic core of O-Tolunitrile-D7 include nitration, halogenation, and sulfonation. These reactions introduce nitro, halogen, or sulfonic acid groups, respectively, onto the aromatic ring, providing a range of deuterated aromatic intermediates for further synthetic manipulations.

Synthesis of Novel Deuterated Heterocyclic Compounds

O-Tolunitrile-D7 is a valuable precursor for the synthesis of novel deuterated heterocyclic compounds. The nitrile group can participate in various cyclization reactions to form nitrogen-containing heterocycles. For example, [2+2+2] cycloaddition reactions involving nitriles and alkynes, often mediated by transition metal catalysts like cobalt, can be used to construct pyridine (B92270) rings. arkat-usa.org By using O-Tolunitrile-D7 in such reactions, deuterated pyridine derivatives can be synthesized.

Another approach involves the reaction of o-tolunitrile derivatives with other reagents to form fused heterocyclic systems. For instance, lithiated o-tolunitriles can react with sulfinimines in a highly diastereoselective manner, leading to the asymmetric synthesis of 1,3-disubstituted tetrahydroisoquinolines after a series of transformations. acs.org The use of O-Tolunitrile-D7 in these synthetic sequences would provide access to deuterated tetrahydroisoquinolines. Additionally, cycloaddition reactions of nitriles with azides can yield tetrazole rings, providing a route to deuterated tetrazole-containing compounds. nih.gov

Precursor Role in Deuterated Polymer and Material Synthesis Research

The use of deuterated compounds in polymer and materials science is growing, particularly in applications that utilize neutron scattering techniques to probe material structure and dynamics. europa.eu Deuterated polymers can have unique properties compared to their non-deuterated counterparts. O-Tolunitrile-D7 can serve as a precursor for the synthesis of deuterated monomers that can then be polymerized.

For example, the functional group transformations discussed in section 7.1 can be used to convert O-Tolunitrile-D7 into deuterated monomers containing carboxylic acid, amide, or amine functionalities. These deuterated monomers can then be incorporated into polymers such as polyesters, polyamides, and polyimides. The presence of deuterium (B1214612) allows for detailed structural analysis of these polymers using neutron scattering, providing insights into their morphology, chain conformation, and dynamics. llnl.gov

Furthermore, research has shown that the introduction of deuterated solvents, such as deuterated N,N-dimethylformamide (DMF-d7), can improve the quality and performance of materials like perovskite solar cells. rsc.org While O-Tolunitrile-D7 itself may not be a direct solvent, its derivatives could find applications as additives or components in the synthesis of advanced materials where isotopic labeling is beneficial.

Emerging Research Frontiers and Future Prospects for O Tolunitrile D7

Integration in Advanced Materials Science Research

The field of advanced materials science is continually seeking novel molecules to enhance the performance and longevity of devices. Deuterated compounds, including O-Tolunitrile-D7, are of particular interest for their potential to improve the efficiency and durability of organic light-emitting diodes (OLEDs). tn-sanso.co.jp The substitution of hydrogen with deuterium (B1214612) can lead to an extended device lifetime. mdpi.com This is attributed to the "kinetic isotope effect," where the heavier deuterium atom forms stronger covalent bonds than hydrogen, making them less susceptible to cleavage from heat or electronic excitation.

Furthermore, the difference in neutron scattering length between hydrogen and deuterium makes deuterated compounds invaluable for neutron-based analytical techniques. mdpi.com Neutron reflectometry, for instance, is a powerful method for investigating the buried interfaces within functioning OLED devices. mdpi.com By selectively deuterating specific components, researchers can enhance the scattering contrast, allowing them to probe the structure and morphology of individual layers within a complex device. mdpi.com This provides critical insights into how the device functions and where potential failure points may arise. The development of advanced materials is a key focus for creating technologies that are more efficient and sustainable across various industries.

Novel Applications in High-Resolution Analytical Techniques

High-resolution analytical techniques are essential for the detailed characterization of complex chemical and biological systems. O-Tolunitrile-D7 and other deuterated compounds serve as important tools in these methodologies. In mass spectrometry (MS), for example, deuterated standards are widely used for quantification. The distinct mass of the deuterated compound allows it to be easily distinguished from its non-deuterated counterpart, providing a reliable internal standard for accurate measurements. High-resolution mass spectrometry (HRMS) has become a versatile tool in analytical toxicology, capable of both targeted and untargeted screening, quantification, and metabolism studies. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another area where deuterated compounds are indispensable. Deuterated solvents are routinely used in NMR to avoid interference from solvent protons in the resulting spectra. globalgrowthinsights.com Beyond solvents, the selective incorporation of deuterium into an analyte molecule can provide valuable structural and dynamic information.

A burgeoning application for deuterated compounds is in stimulated Raman scattering (SRS) microscopy, a high-resolution imaging technique. While not directly involving O-Tolunitrile-D7, the principles are transferable. Deuteration of specific molecules can create unique vibrational signatures in the "cell-silent" region of the Raman spectrum, enabling the imaging of these molecules in living cells without interference from endogenous species. acs.org This highlights the potential for using specifically deuterated nitriles as probes in advanced bio-imaging techniques. The development of methods for the selective deuteration of molecules is crucial for expanding the toolbox of analytical chemists and biologists. acs.org

Challenges and Opportunities in Large-Scale Deuterated Compound Synthesis

Despite the clear benefits of deuterated compounds, their widespread adoption is often hindered by challenges in their synthesis, particularly on a large scale. tn-sanso.co.jpmdpi.com Traditional methods for producing deuterated aromatic compounds often involve H-D exchange reactions using heavy water (D₂O) under harsh conditions of high temperature and pressure in batch reactors. tn-sanso.co.jp These methods suffer from several drawbacks, including limitations on production scale due to reactor size, long reaction times, and complex purification processes. tn-sanso.co.jp

The high cost and limited availability of starting materials and reagents, such as D₂O and specialized catalysts, also present significant hurdles. mdpi.comglobalgrowthinsights.com For instance, the synthesis of some deuterated molecules for optoelectronic applications relies on expensive deuterated starting materials, making large-scale production economically unfeasible. mdpi.com Furthermore, achieving a high degree of deuteration and maintaining isotopic purity can be challenging, impacting the cost-effectiveness of production. globalgrowthinsights.com

To address these challenges, researchers are exploring innovative synthetic methodologies. Flow synthesis is emerging as a promising alternative to batch processing. tn-sanso.co.jp This technique offers improved throughput and enhanced reaction efficiency, potentially lowering the cost of deuterated compounds. tn-sanso.co.jp Microwave-assisted synthesis is another approach that can accelerate H-D exchange reactions and improve efficiency. tn-sanso.co.jp The development of more efficient and selective catalysts is also a key area of research. For example, multifunctional catalysts are being developed that can facilitate tandem reactions, such as reductive amination and deuteration in a single pot. nih.gov Electrochemical methods using D₂O as the deuterium source are also being investigated as a more sustainable and cost-effective approach. researchgate.net

Interdisciplinary Collaborations for Deuterated Aromatic Nitrile Research

The advancement of research into deuterated aromatic nitriles like O-Tolunitrile-D7 necessitates a collaborative approach that spans multiple scientific disciplines. The synthesis of these specialized compounds is the domain of organic and organometallic chemists, who focus on developing novel and efficient catalytic methods for deuteration. researchgate.nethu-berlin.de This includes research into C-H activation and hydrogen isotope exchange reactions. researchgate.nethu-berlin.de

Once synthesized, the unique properties of these molecules are of great interest to materials scientists. They investigate how the incorporation of deuterium affects the performance of materials in applications such as OLEDs and other electronic devices. clemson.edubattelle.org This often involves sophisticated characterization techniques that may require the expertise of physicists and engineers.

Furthermore, the application of deuterated compounds in analytical techniques brings in the expertise of analytical chemists. They develop new methods for using these compounds as standards or probes in techniques like mass spectrometry and Raman spectroscopy. nih.gov The study of deuterated molecules in biological systems also requires collaboration with biochemists and cell biologists to understand their metabolic fate and potential as imaging agents. au.dk

Such interdisciplinary collaborations are crucial for accelerating progress in the field. By bringing together diverse perspectives and expertise, researchers can more effectively tackle the challenges associated with the synthesis and application of deuterated aromatic nitriles, ultimately unlocking their full potential in a wide range of scientific and technological areas.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing O-Tolunitrile-D7 with high isotopic purity?

- Methodological Answer : Synthesis typically involves deuteration of precursors using deuterated reagents (e.g., D₂O or deuterated acids), followed by purification via fractional distillation or chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuteration at the aromatic ortho position and mass spectrometry (MS) to verify molecular weight (149.23 g/mol for C₈H₂D₅N) and isotopic purity (>98% D) . Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) and cross-referencing spectral data with literature .

Q. How can researchers validate the stability of O-Tolunitrile-D7 under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, heat, humidity) and monitoring degradation via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Compare deuterium retention ratios using MS over time. Include control experiments with non-deuterated analogs (e.g., o-Tolunitrile) to isolate isotopic effects .

Advanced Research Questions

Q. What experimental designs mitigate isotopic dilution effects when using O-Tolunitrile-D7 as an internal standard in kinetic studies?

- Methodological Answer : To avoid dilution, calibrate instruments using deuterated and non-deuterated standards in tandem. Use a calibration curve spanning expected concentration ranges and validate with spike-recovery experiments. Statistical tools like ANOVA or t-tests can quantify variability introduced by isotopic dilution . For trace analysis, employ isotope dilution mass spectrometry (IDMS) to correct for matrix effects .

Q. How should researchers resolve contradictions in reaction rate data involving O-Tolunitrile-D7 in catalytic systems?

- Methodological Answer : Contradictions may arise from solvent polarity, catalyst deuteration, or kinetic isotope effects (KIEs). Systematically vary parameters:

- Compare reaction rates in deuterated vs. non-deuterated solvents (e.g., DMF-d₇ vs. DMF).

- Characterize catalyst deuteration using X-ray crystallography or IR spectroscopy.

- Calculate KIEs (k_H/k_D) to isolate electronic vs. steric isotopic effects.

Use error bars and confidence intervals in data visualization to highlight reproducibility .

Q. What strategies optimize the use of O-Tolunitrile-D7 in mechanistic studies of aromatic substitution reactions?

- Methodological Answer : Design experiments to probe regioselectivity and isotope effects:

- Conduct competitive reactions between O-Tolunitrile-D7 and its non-deuterated analog.

- Use density functional theory (DFT) simulations to model transition states and compare with experimental kinetic data.

- Analyze substituent effects by synthesizing derivatives (e.g., electron-withdrawing groups) and correlating Hammett parameters with reaction rates .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in deuteration efficiency studies of O-Tolunitrile-D7?

- Methodological Answer : Standardize protocols for NMR integration (e.g., relaxation delays, pulse angles) to minimize quantification errors. Report deuterium incorporation as mean ± standard deviation across triplicate experiments. Share raw spectral data and processing parameters (e.g., line-broadening, baseline correction) in supplementary materials .

Q. What statistical methods are appropriate for analyzing isotopic distribution anomalies in O-Tolunitrile-D7?

- Methodological Answer : Apply chi-square tests to compare observed vs. theoretical isotopic patterns from MS data. Use multivariate analysis (e.g., PCA) if anomalies correlate with synthetic batches or storage conditions. Reference open-source tools like mMass for spectral deconvolution .

Ethical and Methodological Pitfalls

Q. How should researchers address ethical concerns in using deuterated compounds for toxicological studies?

- Methodological Answer : While O-Tolunitrile-D7 itself is not inherently toxic, ensure compliance with institutional safety protocols for handling nitriles. Disclose deuterium’s potential impact on metabolic pathways in vivo, and validate findings with non-deuterated controls. Cite precedents from literature to justify isotopic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.